molecular formula C8H6BrNO4 B15428731 8-Bromo-6-nitro-2H,4H-1,3-benzodioxine CAS No. 94737-78-7

8-Bromo-6-nitro-2H,4H-1,3-benzodioxine

Cat. No.: B15428731
CAS No.: 94737-78-7
M. Wt: 260.04 g/mol
InChI Key: DMLVAAZKAFGGQU-UHFFFAOYSA-N
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Description

8-Bromo-6-nitro-2H,4H-1,3-benzodioxine is a bicyclic heterocyclic compound featuring a 1,3-benzodioxine core substituted with bromine and nitro groups at positions 8 and 6, respectively. The IUPAC name reflects its fused benzene ring and dioxine (two oxygen atoms in a six-membered heterocycle) structure.

The bromine and nitro substituents confer distinct electronic and steric properties. These features make it a candidate for pharmacological or agrochemical applications, though its specific biological profile remains understudied in the provided literature.

Properties

CAS No.

94737-78-7

Molecular Formula

C8H6BrNO4

Molecular Weight

260.04 g/mol

IUPAC Name

8-bromo-6-nitro-4H-1,3-benzodioxine

InChI

InChI=1S/C8H6BrNO4/c9-7-2-6(10(11)12)1-5-3-13-4-14-8(5)7/h1-2H,3-4H2

InChI Key

DMLVAAZKAFGGQU-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC(=C2)[N+](=O)[O-])Br)OCO1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzodioxine Family

Key benzodioxine derivatives and their properties are summarized below:

Compound Name Substituents Molecular Formula Key Properties/Activities Reference
8-Bromo-6-nitro-2H,4H-1,3-benzodioxine Br (C8), NO₂ (C6) C₉H₆BrNO₄ High electron-withdrawing capacity; potential bioactivity (inferred)
8-Chloromethyl-6-fluoro-4H-1,3-benzodioxine ClCH₂ (C8), F (C6) C₉H₈ClFO₂ Enhanced lipophilicity; synthetic intermediate for pharmaceuticals
6-Bromo-1,4-benzodioxane Br (C6) C₈H₇BrO₂ Simpler dioxane core; used in ligand synthesis

Key Observations :

  • Substituent Effects: Bromine at C8 in the target compound likely increases molecular weight and polarizability compared to chloromethyl or fluorine substituents.
  • Synthetic Accessibility : Fluorinated and chlorinated derivatives (e.g., 8-chloromethyl-6-fluoro-4H-1,3-benzodioxine) are synthesized using dehydrosulfurization agents like I₂/Et₃N, a method adaptable to nitro-substituted variants with modifications .

Comparison with Heterocyclic Analogues

Benzodithiazines and Benzodiazepines
  • 6-Chloro-7-methyl-3-[2-(5-bromo-2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (Compound 8): Contains a benzodithiazine core with bromine and hydroxy substituents. Exhibits a high melting point (330–331°C dec.), attributed to strong intermolecular interactions (e.g., hydrogen bonding via OH and SO₂ groups) . Unlike 8-Bromo-6-nitro-2H,4H-1,3-benzodioxine, the sulfur atoms in benzodithiazines enhance π-conjugation, affecting electronic spectra and reactivity .
4H-1,3,5-Oxadiazines and Thiadiazines
  • 4H-1,3,5-Oxadiazines :
    • Synthesized via dehydrosulfurization of thioureas using I₂/Et₃N .
    • Exhibit antibacterial and antifungal activities, suggesting that nitro or halogen substituents in benzodioxines could similarly modulate antimicrobial properties .
  • Non-S-Oxidized 4H-1,2,6-Thiadiazines: Rare heterocycles with applications in materials science.

Preparation Methods

Sequential Bromination-Nitration of 2H,4H-1,3-Benzodioxine Precursors

The most widely adopted strategy involves sequential electrophilic substitution on a preformed 2H,4H-1,3-benzodioxine scaffold. Bromination is typically achieved using molecular bromine (Br₂) in acetic acid under controlled temperatures (40–60°C), yielding 8-bromo-2H,4H-1,3-benzodioxine as an intermediate. Subsequent nitration employs a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at 0–5°C to direct nitro group incorporation at the C6 position.

Key Reaction Parameters:

Step Reagents/Conditions Temperature Time (h) Yield (%)
Bromination Br₂ (1.1 eq), AcOH 50°C 4 72–78
Nitration HNO₃/H₂SO₄ (1:3 v/v) 0–5°C 2 65–70

Regioselectivity in nitration is governed by the electron-withdrawing bromine substituent, which deactivates the aromatic ring and directs nitration to the meta position relative to the dioxane oxygen.

One-Pot Tandem Bromination-Nitration Using N-Bromosuccinimide (NBS)

Recent advancements utilize N-bromosuccinimide (NBS) as a bromine source in tandem with acetyl nitrate (AcONO₂) to achieve concurrent bromination and nitration. This method reduces reaction steps and improves atom economy.

Procedure:

  • Dissolve 2H,4H-1,3-benzodioxine (1.0 eq) in dichloromethane (DCM).
  • Add NBS (1.05 eq) and AcONO₂ (1.2 eq) at −10°C.
  • Stir for 6 h, then warm to 25°C and quench with NaHCO₃.

Performance Metrics:

Bromine Source Nitrating Agent Yield (%) Purity (HPLC)
NBS AcONO₂ 68 >98%
Br₂ HNO₃/H₂SO₄ 70 95%

Optimization of Reaction Conditions

Solvent and Catalytic Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance bromination rates but risk over-nitration. Mixed solvent systems (e.g., AcOH/DCM 1:1) balance reactivity and selectivity. Catalytic FeCl₃ (5 mol%) accelerates bromine activation without side-product formation.

Solvent Comparison:

Solvent System Bromination Yield (%) Nitration Yield (%)
AcOH 78 65
DCM/AcOH (1:1) 75 68
DMF 82 58 (over-nitration)

Temperature-Controlled Nitration

Maintaining subambient temperatures (−5 to 5°C) during nitration minimizes polynitration byproducts. Kinetic studies reveal a 15% increase in mono-nitrated product yield at 0°C compared to 25°C.

Purification and Isolation Techniques

Recrystallization vs. Column Chromatography

Recrystallization from ethanol/water (3:1 v/v) achieves ≥95% purity but sacrifices yield (15–20% loss). Flash column chromatography (silica gel, ethyl acetate/hexane 1:4) recovers 85–90% product at >99% purity.

Purity Analysis:

Method Purity (HPLC) Recovery (%)
Recrystallization 95.2% 78
Column Chromatography 99.1% 88

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H-5), 7.89 (d, J = 2.4 Hz, 1H, H-7), 4.52–4.48 (m, 4H, dioxane OCH₂).
¹³C NMR (101 MHz, CDCl₃): δ 152.1 (C-6 NO₂), 141.8 (C-8 Br), 128.4–115.3 (aromatic carbons), 64.7 (OCH₂).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₈H₆BrNO₄ [M+H]⁺: 260.9503; Observed: 260.9501.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate a 30% throughput increase using microreactor systems with residence times <10 min. Key parameters:

Parameter Value
Flow Rate 5 mL/min
Temperature 55°C (bromination), −5°C (nitration)
Annual Capacity 1.2 metric tons

Applications and Derivatives

8-Bromo-6-nitro-2H,4H-1,3-benzodioxine serves as a precursor to PARP1 inhibitors (e.g., IC₅₀ = 0.082 μM for derivative 49 ) and antioxidant agents.

Q & A

Q. What are the optimized synthetic routes for 8-Bromo-6-nitro-2H,4H-1,3-benzodioxine, and how can purity be ensured?

Methodological Answer: Synthesis typically involves bromination and nitration of a benzodioxine precursor. For example, bromination can be achieved using Br₂ in acetic acid under controlled temperature (40–60°C), followed by nitration with HNO₃/H₂SO₄ at 0–5°C. Key steps include:

  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
  • Purity Validation: Employ HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm >95% purity .

Example Reaction Conditions from Analogous Compounds:

CompoundCatalyst/SolventPurityReference
6-Bromo-2H-benzoxazin-3-oneH₂SO₄/AcOH>97.0%
5-Bromo-benzoxadiazoleDMF, 72–74°C97%

Q. Which spectroscopic techniques are most effective for characterizing 8-Bromo-6-nitro-2H,4H-1,3-benzodioxine?

Methodological Answer:

  • ¹H/¹³C NMR: Identify substituent positions (e.g., bromine and nitro groups) via chemical shifts. For example, aromatic protons adjacent to nitro groups typically deshield to δ 8.2–8.5 ppm .
  • FT-IR: Confirm nitro (1530–1350 cm⁻¹ asymmetric stretching) and benzodioxine ether (1250–1150 cm⁻¹) groups .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ for C₈H₅BrNO₄: calc. 273.94, obs. 273.92) .
  • X-ray Crystallography: Resolve bond angles and crystal packing (e.g., C-Br bond length ~1.89 Å) .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between predicted and observed reactivity of 8-Bromo-6-nitro-2H,4H-1,3-benzodioxine?

Methodological Answer:

  • DFT Calculations: Optimize geometry using B3LYP/6-31G(d) to predict electrophilic substitution sites. Compare with experimental nitration/bromination regioselectivity .
  • Kinetic Studies: Monitor reaction intermediates via in situ IR or LC-MS to validate computational transition states. For example, nitro group orientation may sterically hinder bromine substitution .
  • Data Reconciliation: Use statistical tools (e.g., Bland-Altman plots) to align computational activation energies with experimental Arrhenius parameters .

Q. What experimental strategies minimize by-products during the synthesis of 8-Bromo-6-nitro-2H,4H-1,3-benzodioxine?

Methodological Answer:

  • Stepwise Functionalization: Brominate before nitration to avoid competing reactions. Use protective groups (e.g., acetyl for hydroxyl groups) if needed .
  • Catalyst Optimization: Screen Lewis acids (e.g., FeCl₃ vs. AlCl₃) to enhance nitration selectivity. For example, FeCl₃ reduces poly-nitration byproducts .
  • Reaction Monitoring: Employ TLC or GC-MS at 30-minute intervals to detect intermediates and adjust conditions (e.g., temperature, stoichiometry) .

Q. How does the electronic structure of 8-Bromo-6-nitro-2H,4H-1,3-benzodioxine influence its biological interactions?

Methodological Answer:

  • Electron-Withdrawing Effects: Nitro and bromine groups reduce electron density on the aromatic ring, enhancing electrophilic interactions with biological targets (e.g., enzyme active sites) .
  • Docking Studies: Use AutoDock Vina to simulate binding affinity with receptors (e.g., cytochrome P450). Compare with analogs lacking nitro/bromine substituents .
  • SAR Analysis: Synthesize derivatives (e.g., 8-Cl-6-NO₂) to isolate the impact of bromine on bioactivity .

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